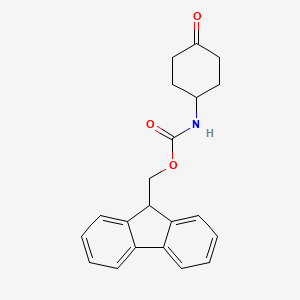

4-N-Fmoc-amino-cyclohexanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-oxocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c23-15-11-9-14(10-12-15)22-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14,20H,9-13H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHGDSRIILPGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374671 | |

| Record name | 4-N-Fmoc-amino-cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391248-11-6 | |

| Record name | 4-N-Fmoc-amino-cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 391248-11-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-N-Fmoc-amino-cyclohexanone chemical structure

An In-depth Technical Guide to 4-N-Fmoc-amino-cyclohexanone: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical scaffold, this compound. We will delve into its core chemical properties, provide validated protocols for its synthesis and application, and explore its utility as a versatile building block in modern chemical and pharmaceutical research.

Introduction: A Scaffold of Strategic Importance

This compound is a bifunctional synthetic building block of significant interest in peptide synthesis and medicinal chemistry.[1] Its structure is characterized by three key features: a cyclohexanone ring that imparts conformational rigidity, a ketone functional group amenable to a wide range of chemical transformations, and an amine protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[1] This unique combination allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows while offering a reactive handle for subsequent diversification, bioconjugation, or the construction of complex molecular architectures such as peptidomimetics and enzyme inhibitors.[1][2][3]

Physicochemical and Structural Properties

A thorough understanding of the molecule's properties is fundamental to its effective application. The chemical identity and key physical characteristics are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 391248-11-6 | [4][5][6] |

| Molecular Formula | C₂₁H₂₁NO₃ | [1][4] |

| Molecular Weight | 335.40 g/mol | [1][4] |

| Appearance | White to off-white solid | [6] |

| Storage | 2-8°C, under inert atmosphere | [1][5][6] |

| SMILES | C1CC(=O)CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | [7] |

| InChI | InChI=1S/C21H21NO3/c23-15-11-9-14(10-12-15)22-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14,20H,9-13H2,(H,22,24) | [7] |

Spectroscopic Signature: While detailed spectra for this specific compound are proprietary, its structure provides predictable spectroscopic characteristics.

-

¹H NMR: The proton NMR spectrum would show characteristic peaks for the aromatic protons of the Fmoc group (typically ~7.2-7.8 ppm), the methylene protons of the cyclohexanone ring (deshielded alpha-protons around 2.2-2.6 ppm and other ring protons around 1.5-2.2 ppm), and the protons associated with the Fmoc's CH and CH₂ groups.[8]

-

¹³C NMR: The carbon NMR would feature a distinct carbonyl peak for the ketone at a highly downfield shift (typically >200 ppm), along with peaks for the carbamate carbonyl (~156 ppm), the aromatic carbons of the Fmoc group, and the aliphatic carbons of the cyclohexyl ring.[8][9]

-

IR Spectroscopy: Key stretches would include a strong C=O absorption for the ketone (around 1715 cm⁻¹), another C=O stretch for the carbamate (around 1690 cm⁻¹), and N-H bending (around 1520 cm⁻¹).

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of a commercially available precursor, 4-aminocyclohexanone, or via a protect-then-oxidize strategy starting from 4-aminocyclohexanol. The latter approach is often favored to avoid side reactions with the ketone. A representative two-step process is outlined below, drawing from established methods for Boc protection and subsequent oxidation.[10][11]

Workflow for the Synthesis of this compound

Caption: A two-step synthesis pathway for this compound.

Experimental Protocol: Synthesis

Part A: Fmoc Protection of 4-Aminocyclohexanol

-

Reaction Setup: To a solution of 4-aminocyclohexanol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (NaHCO₃, 2.5 eq). Stir until the solids are mostly dissolved.

-

Addition of Fmoc Reagent: Add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu, 1.05 eq) in 1,4-dioxane dropwise to the stirring mixture at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-N-Fmoc-amino-cyclohexanol. This intermediate can be purified by column chromatography or used directly in the next step if sufficiently pure.

-

Causality Note: The aqueous bicarbonate solution acts as a base to deprotonate the ammonium salt of the starting material and neutralize the N-hydroxysuccinimide byproduct, driving the acylation reaction forward. Dioxane is used to solubilize the Fmoc-OSu reagent.

-

Part B: Oxidation to this compound

-

Reaction Setup: Dissolve the 4-N-Fmoc-amino-cyclohexanol (1.0 eq) from the previous step in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Oxidant: Add Dess-Martin periodinane (DMP, 1.2 eq) portion-wise to the solution at room temperature.

-

Reaction: Stir the mixture for 2-4 hours. Monitor the conversion of the alcohol to the ketone by TLC.

-

Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until the layers are clear. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.[12]

-

Causality Note: DMP is a mild and selective oxidizing agent suitable for converting the secondary alcohol to a ketone without affecting the acid-sensitive Fmoc protecting group. Anhydrous conditions are crucial to prevent deactivation of the reagent.

-

Key Applications in Research and Synthesis

The utility of this compound stems from its dual functionality, enabling its use in both linear peptide synthesis and as a scaffold for further chemical modification.

Solid-Phase Peptide Synthesis (SPPS)

As an Fmoc-protected building block, this molecule is directly compatible with the widely used Fmoc-SPPS methodology.[13][14][15] It can be incorporated into a growing peptide chain to introduce a conformationally constrained, non-natural residue. The cyclohexyl ring restricts the rotational freedom of the peptide backbone, which is a powerful strategy for studying structure-activity relationships (SAR) and designing peptides with enhanced stability or receptor affinity.[1][16]

The core of Fmoc-SPPS is the iterative cycle of deprotection and coupling. The protocol for removing the Fmoc group is a critical, repeated step in chain elongation.

Workflow for a Single Fmoc-SPPS Cycle

Caption: The iterative four-step cycle of Fmoc Solid-Phase Peptide Synthesis.

Experimental Protocol: Fmoc Deprotection on Solid Support

This protocol describes the removal of the N-terminal Fmoc group from a peptide chain anchored to a solid support.

-

Resin Swelling: Place the Fmoc-protected peptide-resin in a suitable reaction vessel and swell it in N,N-dimethylformamide (DMF) for 30-60 minutes.[17]

-

Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[18][19] Agitate the slurry for 3-5 minutes at room temperature.

-

Final Deprotection: Drain the piperidine solution. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

-

Causality Note: The deprotection proceeds via a base-catalyzed β-elimination mechanism.[18] Piperidine, a secondary amine, abstracts the acidic proton on the fluorene ring, leading to the elimination of dibenzofulvene (DBF). The excess piperidine also acts as a scavenger, trapping the reactive DBF to prevent it from alkylating the newly freed N-terminal amine.[18][19] A two-step treatment ensures complete removal, especially for sterically hindered residues.[18]

-

-

Washing: Drain the deprotection solution and thoroughly wash the resin to remove the piperidine and the dibenzofulvene-piperidine adduct. A typical wash cycle is: DMF (3x), Isopropanol (IPA) (3x), and finally DMF (3x).[19]

-

Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (deep blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal.[18] The resin is now ready for the next amino acid coupling step.

Medicinal Chemistry and Scaffold Derivatization

The true synthetic power of this compound lies in the reactivity of its ketone group. This functionality serves as a versatile handle for constructing diverse molecular libraries and complex drug candidates.[20][21] After incorporation into a peptide or use as a standalone scaffold (following Fmoc removal), the ketone can undergo numerous transformations, including:

-

Reductive Amination: To introduce new side chains or link to other molecules.

-

Wittig Reactions: To form carbon-carbon double bonds.

-

Oxime/Hydrazone Formation: To create stable linkages for bioconjugation or to attach reporter tags.[1]

-

Aldol Condensations: To build larger, more complex carbon skeletons.

Experimental Protocol: Reductive Amination of the Ketone

This protocol outlines a general procedure for the reductive amination of the ketone on the cyclohexyl ring after it has been incorporated into a peptide and the Fmoc group has been removed.

-

Reaction Setup: After Fmoc deprotection of the N-terminus (if applicable) and any other necessary deprotection steps, swell the peptide-resin containing the free ketone moiety in a 1% acetic acid solution in DMF.

-

Imine Formation: Add the desired primary amine (3-5 eq) to the resin slurry, followed by a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN, 3-5 eq).

-

Reaction: Agitate the mixture at room temperature for 12-24 hours.

-

Causality Note: The reaction proceeds in two steps. First, the amine reacts with the ketone to form a Schiff base (imine) intermediate. The slightly acidic conditions catalyze this step. Second, the NaBH₃CN, which is selective for the protonated imine over the ketone, reduces the C=N bond to form the secondary amine.

-

-

Washing: Drain the reaction mixture and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

-

Cleavage and Analysis: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Analyze the product by HPLC and Mass Spectrometry to confirm the successful modification.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. While a specific MSDS is not publicly available, safety precautions can be inferred from related compounds.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[22][23][24]

-

Handling: Use in a well-ventilated area or a chemical fume hood.[22][24] Avoid breathing dust and prevent contact with skin and eyes.[23][25] Wash hands thoroughly after handling.[22][24]

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C).[1][5] Storing under an inert atmosphere can prevent degradation.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[26]

Conclusion and Future Outlook

This compound is more than just a protected amino acid; it is a strategic tool for chemical innovation. Its seamless compatibility with Fmoc-SPPS allows for the precise introduction of conformational constraints into peptides, while its ketone functionality opens a gateway to a vast chemical space for post-synthetic modification. For researchers in drug discovery, this building block provides a robust platform for generating novel peptidomimetics, developing targeted bioconjugates, and constructing diverse libraries for screening. As the demand for more sophisticated and structurally complex therapeutic molecules grows, the utility and application of versatile scaffolds like this compound will undoubtedly continue to expand.

References

- 1. This compound [myskinrecipes.com]

- 2. Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. MedChem Highlights - Enamine [enamine.net]

- 4. scbt.com [scbt.com]

- 5. 391248-11-6|this compound|BLD Pharm [bldpharm.com]

- 6. N-4-FMOC-AMINOCYCLOHEXANONE CAS#: 391248-11-6 [amp.chemicalbook.com]

- 7. PubChemLite - this compound (C21H21NO3) [pubchemlite.lcsb.uni.lu]

- 8. youtube.com [youtube.com]

- 9. bmse000405 Cyclohexanone at BMRB [bmrb.io]

- 10. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 11. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]

- 12. RU2523011C2 - Method of cyclohexanone purification - Google Patents [patents.google.com]

- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Discovery of 1-amino-4-phenylcyclohexane-1-carboxylic acid and its influence on agonist selectivity between human melanocortin-4 and -1 receptors in linear pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.uci.edu [chem.uci.edu]

- 18. benchchem.com [benchchem.com]

- 19. chempep.com [chempep.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. aksci.com [aksci.com]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.com [fishersci.com]

- 25. static.cymitquimica.com [static.cymitquimica.com]

- 26. capotchem.com [capotchem.com]

An In-Depth Technical Guide to 4-N-Fmoc-amino-cyclohexanone

CAS Number: 391248-11-6 | Molecular Formula: C₂₁H₂₁NO₃ | Molecular Weight: 335.40 g/mol

Section 1: Introduction and Strategic Importance

4-N-(9-Fluorenylmethoxycarbonyl)-amino-cyclohexanone, hereafter referred to as Fmoc-AmC, is a pivotal bifunctional building block for advanced chemical synthesis.[1][2] Primarily utilized by researchers in peptide synthesis and medicinal chemistry, its unique structure offers a strategic advantage in the design of complex molecules. The cyclohexanone core introduces a degree of conformational rigidity, while the Fmoc-protected amine provides a stable yet readily cleavable handle for solid-phase peptide synthesis (SPPS) and other amine-coupling strategies.[1] This guide provides a comprehensive overview of Fmoc-AmC, from its synthesis and characterization to its critical applications in drug discovery and development.

The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis due to its base-lability, allowing for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[3] Its removal under mild basic conditions, typically with piperidine, preserves the integrity of the growing peptide chain and acid-sensitive functionalities.[3][4]

Section 2: Physicochemical Properties and Safety

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of Fmoc-AmC.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 391248-11-6 | [5][6][7][8][9] |

| Molecular Formula | C₂₁H₂₁NO₃ | [5][6] |

| Molecular Weight | 335.40 g/mol | [5] |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Purity | Typically >95% | [6] |

| Storage | Inert atmosphere, 2-8°C | [9] |

Safety and Handling

Hazard Statements (Presumed based on related compounds):

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Engineering Controls: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.

Section 3: Synthesis and Purification

The synthesis of Fmoc-AmC can be approached through a two-step process starting from 4-aminocyclohexanol. This involves the protection of the amino group with an Fmoc group, followed by the oxidation of the hydroxyl group to a ketone.

Synthetic Workflow

The overall synthetic strategy is depicted below. The initial step is the protection of the amino group of 4-aminocyclohexanol hydrochloride with 9-fluorenylmethyl chloroformate (Fmoc-Cl). The resulting Fmoc-protected alcohol is then oxidized to the desired cyclohexanone derivative.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for Fmoc protection and alcohol oxidation.

Step 1: Synthesis of 4-N-Fmoc-amino-cyclohexanol

-

Reaction Setup: To a solution of 4-aminocyclohexanol hydrochloride (1 equivalent) in a mixture of 1,4-dioxane and water (1:1) at 0°C, add sodium bicarbonate (2.5 equivalents).

-

Fmoc Protection: Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 equivalents) in 1,4-dioxane to the reaction mixture while maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-N-Fmoc-amino-cyclohexanol.

Step 2: Oxidation to this compound

This step can be performed using various oxidation reagents. A common and effective method is the Swern oxidation.

-

Oxalyl Chloride Activation: In a flask under an inert atmosphere, dissolve oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) and cool to -78°C.

-

DMSO Addition: Slowly add dimethyl sulfoxide (DMSO) (4 equivalents) to the oxalyl chloride solution and stir for 15 minutes.

-

Alcohol Addition: Add a solution of 4-N-Fmoc-amino-cyclohexanol (1 equivalent) in DCM to the reaction mixture and stir for 1 hour at -78°C.

-

Quenching: Add triethylamine (5 equivalents) to the reaction mixture and allow it to warm to room temperature.

-

Work-up: Add water to the reaction mixture and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification Protocol

The crude this compound can be purified using silica gel flash column chromatography.

-

Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.

Section 4: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized Fmoc-AmC. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (aromatic protons between δ 7.3-7.8 ppm), the methoxy protons (a doublet and a triplet around δ 4.2-4.5 ppm), and the cyclohexanone ring protons (multiplets in the aliphatic region).

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the cyclohexanone ring (around δ 208-212 ppm), the carbonyl of the Fmoc group (around δ 156 ppm), and the aromatic and aliphatic carbons.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of Fmoc-AmC.

Illustrative HPLC Method:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase for the analysis of Fmoc-protected compounds.[11][12]

-

Detection: UV detection at 254 nm or 265 nm, where the Fmoc group has strong absorbance.

-

Expected Result: A single major peak corresponding to the pure product.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is a suitable method.

-

Expected Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 336.4.

Section 5: Applications in Peptide and Medicinal Chemistry

The unique structure of Fmoc-AmC makes it a valuable tool for introducing a ketone functionality and a constrained cyclic scaffold into peptides and other bioactive molecules.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-AmC can be incorporated into a peptide sequence using standard SPPS protocols. The Fmoc group is removed with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) to expose the free amine for subsequent coupling.[10][13]

Caption: Incorporation of Fmoc-AmC into a peptide via SPPS.

Post-Synthesis Modification

The ketone functionality of the cyclohexanone ring can be further modified after peptide synthesis. This allows for the introduction of diverse chemical moieties through reactions such as:

-

Reductive amination: To form new C-N bonds and introduce secondary or tertiary amines.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Aldol condensation: To create new carbon-carbon bonds and more complex structures.

These modifications can be used to generate peptide libraries with enhanced properties, such as improved binding affinity, stability, or cell permeability.

Role in Drug Discovery

The incorporation of constrained cyclic structures like the cyclohexanone ring can lead to peptides with more defined conformations. This can result in:

-

Increased receptor selectivity: By pre-organizing the peptide into a bioactive conformation.

-

Enhanced proteolytic stability: By making the peptide less susceptible to enzymatic degradation.

-

Improved pharmacokinetic properties: By altering the polarity and size of the molecule.

Section 6: Conclusion

This compound is a versatile and valuable building block for chemical biologists and medicinal chemists. Its unique combination of a conformationally restricted cyclic ketone and a readily manipulable Fmoc-protected amine provides a powerful tool for the design and synthesis of novel peptides and small molecules with potential therapeutic applications. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their research endeavors.

References

- 1. This compound [myskinrecipes.com]

- 2. chempep.com [chempep.com]

- 3. shimadzu.com [shimadzu.com]

- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 5. scbt.com [scbt.com]

- 6. N-4-Fmoc-aminocyclohexanone, CasNo.391248-11-6 BOC Sciences United States [bocscichem.lookchem.com]

- 7. N-4-FMOC-AMINOCYCLOHEXANONE CAS#: 391248-11-6 [amp.chemicalbook.com]

- 8. 4-N-Fmoc-氨基-环己酮 - CAS:391248-11-6 - 启源(广东)医药化工有限公司 [qiyuanyiyuhuagong.com]

- 9. 391248-11-6|this compound|BLD Pharm [bldpharm.com]

- 10. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to 4-N-Fmoc-amino-cyclohexanone: Synthesis, Application, and Derivatization

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 4-N-Fmoc-amino-cyclohexanone, a versatile building block for creating conformationally constrained peptides and peptidomimetic scaffolds. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and explore the strategic applications of this unique scaffold in modern drug discovery.

Introduction: The Strategic Value of Conformational Constraint

In peptide-based drug discovery, the inherent flexibility of linear peptides often leads to poor metabolic stability and reduced binding affinity for biological targets. Introducing conformational constraints is a proven strategy to overcome these limitations.[1] The this compound scaffold serves as an exceptional tool for this purpose. It combines two key features:

-

The Fmoc-Protected Amine: This allows for seamless integration into standard, well-established Fmoc-based solid-phase peptide synthesis (SPPS) workflows.[2][3] The Fmoc group's base lability provides an orthogonal protection strategy, ensuring that acid-labile side-chain protecting groups remain intact during chain elongation.[4]

-

The Cyclohexanone Ring: This rigid carbocyclic structure imparts a significant conformational bias on the peptide backbone, locking it into a more defined geometry.[5][6] This pre-organization can reduce the entropic penalty upon binding to a target, potentially leading to enhanced affinity and selectivity.[7]

Furthermore, the ketone functional group is not merely a structural element; it is a versatile chemical handle for post-synthetic modification, allowing for the creation of diverse analog libraries from a single peptide scaffold. This dual functionality makes this compound a powerful building block for generating novel bioactive molecules.

Synthesis of the Core Scaffold: (4-Oxocyclohexyl)carbamic acid 9H-fluoren-9-ylmethyl ester

The synthesis of the title compound is efficiently achieved in a two-step process starting from commercially available 4-aminocyclohexanol. The strategy involves the protection of the amino group, followed by the oxidation of the hydroxyl group to the ketone.

Step 1: N-Fmoc Protection of 4-Aminocyclohexanol

The first step is the protection of the primary amine with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The choice of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is deliberate; it is a stable, crystalline solid that reacts cleanly with amines under mild basic conditions, offering high yields and minimizing the formation of dipeptide-like impurities that can occur with more reactive reagents like Fmoc-Cl.

Caption: Synthetic pathway for this compound.

Step 2: Oxidation to the Ketone

The choice of oxidant for converting the secondary alcohol to a ketone is critical to avoid side reactions, particularly over-oxidation or reactions involving the Fmoc group. While strong oxidants like KMnO₄ have been used for analogous Boc-protected compounds, a milder, more selective system is preferable.[8] A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation using sodium hypochlorite (NaOCl) as the terminal oxidant is an excellent choice.[9] This system operates under mild, slightly basic conditions, is highly efficient for secondary alcohols, and is compatible with the Fmoc protecting group.

Protocol 2.1: Synthesis of this compound

Materials:

-

trans-4-Aminocyclohexanol hydrochloride

-

Sodium carbonate (Na₂CO₃)

-

9-Fluorenylmethoxycarbonyl succinimide (Fmoc-OSu)

-

1,4-Dioxane

-

Dichloromethane (DCM)

-

TEMPO

-

Sodium hypochlorite solution (household bleach, ~6-8%)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium thiosulfate (Na₂S₂O₃), 10% solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

N-Fmoc Protection:

-

To a solution of trans-4-aminocyclohexanol hydrochloride (1.0 eq) in 10% aqueous Na₂CO₃, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane.

-

Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor progress by TLC.

-

Upon completion, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with 1 M HCl and then brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Fmoc-4-aminocyclohexanol, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

-

-

Oxidation:

-

Dissolve the crude N-Fmoc-4-aminocyclohexanol (1.0 eq) in DCM and cool the solution to 0 °C in an ice bath.

-

Add TEMPO (0.05 eq) to the solution.

-

Slowly add the sodium hypochlorite solution (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).

-

Quench the reaction by adding a 10% aqueous solution of Na₂S₂O₃.

-

Separate the layers and extract the aqueous phase with DCM.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to afford the pure this compound as a white solid.

-

| Parameter | Typical Value | Source |

| Step 1 Yield | 85-95% | Estimated from similar reactions |

| Step 2 Yield | 80-90% | [9] |

| Overall Yield | 68-85% | Calculated |

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized building block before its use in peptide synthesis.

| Property | Value | Source |

| CAS Number | 391248-11-6 | [10] |

| Molecular Formula | C₂₁H₂₁NO₃ | [10] |

| Molecular Weight | 335.40 g/mol | [10] |

| Appearance | White to off-white solid | Typical |

| Storage | 2-8°C, desiccated | [5] |

Representative NMR Data (in CDCl₃): The following table outlines the expected chemical shifts. Actual values may vary slightly based on solvent and concentration.

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Fmoc Group | 7.7-7.8 (d, 2H), 7.5-7.6 (d, 2H), 7.3-7.4 (m, 4H), 4.4-4.5 (d, 2H), 4.2-4.3 (t, 1H) | ~144, ~141, ~128, ~127, ~125, ~120, ~67, ~47 |

| Cyclohexyl CH-N | ~3.7-3.9 (m, 1H) | ~50-52 |

| Cyclohexyl CH₂-C=O | ~2.3-2.5 (m, 4H) | ~40-42 |

| Cyclohexyl CH₂ | ~1.9-2.1 (m, 2H), ~1.6-1.8 (m, 2H) | ~30-33 |

| Ketone C=O | N/A | ~209-211 |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS to create peptides with constrained backbones. The workflow follows standard Fmoc-SPPS protocols.

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Protocol 4.1: Incorporation of this compound into a Peptide Sequence

Setup: This protocol assumes a manual SPPS setup using a fritted syringe as the reaction vessel. It can be adapted for automated synthesizers.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel. Drain the solvent.

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin. Agitate for 3 minutes and drain.

-

Add a fresh portion of 20% piperidine/DMF and agitate for 15-20 minutes.[2] Drain.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine.

-

-

Coupling:

-

In a separate vial, pre-activate the building block by dissolving this compound (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Allow to stand for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Perform a Kaiser test to confirm the completion of the coupling (ninhydrin should remain colorless). If the test is positive, repeat the coupling step.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

Derivatization via Reductive Amination

The ketone moiety of the incorporated cyclohexanone residue is a powerful tool for generating chemical diversity. Reductive amination allows for the introduction of a wide variety of primary or secondary amines, creating a library of peptide analogs with different side chains at that position.

The preferred reagent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃). Causality: Unlike stronger reducing agents like NaBH₄, NaBH(OAc)₃ is a milder, more selective hydride source that readily reduces the iminium ion intermediate but is slow to reduce the starting ketone.[11] This selectivity is crucial as it prevents the undesired reduction of the ketone to a secondary alcohol, ensuring the reaction proceeds cleanly to the desired amine product.

Caption: Reaction pathway for reductive amination of the ketone scaffold.

Protocol 5.1: Reductive Amination of a Peptide-Bound Cyclohexanone

Materials:

-

Peptide-resin containing the 4-oxo-cyclohexyl moiety

-

Primary or secondary amine of choice (e.g., benzylamine, 1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 eq)

-

1% Acetic Acid (AcOH) in Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the peptide-resin in DCM for 30 minutes. Drain the solvent.

-

Imine Formation:

-

Add a solution of the desired amine (1.5 eq) in 1% AcOH/DCM to the resin.

-

Agitate the mixture for 30-60 minutes at room temperature to facilitate iminium ion formation.

-

-

Reduction:

-

Add solid NaBH(OAc)₃ (2.0 eq) to the reaction vessel.

-

Agitate the suspension at room temperature for 2-4 hours, or until the reaction is complete (monitored by cleaving a small sample for LC-MS analysis).

-

-

Workup:

-

Drain the reaction mixture and wash the resin thoroughly with DCM, DMF, and finally DCM again.

-

Dry the derivatized peptide-resin under vacuum.

-

-

Cleavage and Purification: Cleave the final peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) and purify by reverse-phase HPLC.

Biological Applications and Perspectives

While specific biological activity data (e.g., IC₅₀ or Kᵢ values) for peptides incorporating this compound are not widely published, the utility of the scaffold can be inferred from studies on closely related analogs. The introduction of cyclic constraints is a well-documented strategy for developing potent and selective ligands.[1][7]

-

Antimicrobial Peptides (AMPs): A synthetic AMP containing 1-aminocyclohexane carboxylic acid demonstrated potent activity against several drug-resistant bacterial strains, highlighting the value of cyclohexyl moieties in designing effective AMPs. The ability to derivatize the ketone handle of the 4-aminocyclohexanone scaffold allows for the systematic optimization of amphipathicity, a key determinant of antimicrobial activity.

-

Receptor Ligands: The rigid scaffold can mimic β-turns or other secondary structures, making it an ideal component for designing agonists or antagonists for G-protein coupled receptors (GPCRs) or other protein targets.[6] The diverse side chains that can be introduced via reductive amination allow for fine-tuning of receptor subtype selectivity.

-

Enzyme Inhibitors: The constrained backbone can position key interacting residues precisely within an enzyme's active site. The ketone itself can act as a warhead for covalent inhibitors (e.g., by forming a hemiketal) or be derivatized to introduce other pharmacophores.

By using this building block, researchers can generate libraries of structurally related but functionally diverse peptides for screening in various biological assays, accelerating the hit-to-lead optimization process in drug discovery.

Conclusion

This compound is more than just a non-canonical amino acid; it is a strategic tool for peptide chemists. Its straightforward synthesis, compatibility with standard SPPS, and, most importantly, the dual-purpose nature of the cyclohexanone ring—providing both conformational constraint and a handle for derivatization—make it an invaluable asset. This guide provides the foundational knowledge and validated protocols necessary for researchers to confidently employ this building block in the design and synthesis of novel, potent, and selective peptide-based therapeutics.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. chempep.com [chempep.com]

- 4. This compound [myskinrecipes.com]

- 5. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 8. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. Versatile Biomaterial Additive: A Game-Changing Multifunctional Synthetic Peptide With Pro-Regenerative, Anti-Inflammatory, and Antibacterial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Imperience of the Fmoc Group in the Synthesis and Application of Amino Ketones: A Technical Guide

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of synthetic organic chemistry and drug discovery, the precise manipulation of reactive functional groups is paramount. Among the arsenal of protective chemistries, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as a cornerstone, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] This guide provides an in-depth technical exploration of the multifaceted role of the Fmoc protecting group in the synthesis, manipulation, and application of α-amino ketones, a class of compounds with significant therapeutic and research potential. We will delve into the mechanistic underpinnings of Fmoc protection, detail field-proven experimental protocols, and illuminate the strategic advantages of its application in the development of novel chemical entities.

The Fundamental Principle: Orthogonality and Mild Lability in Amino Ketone Synthesis

The successful synthesis of complex molecules hinges on the concept of orthogonality , the ability to selectively deprotect one functional group in the presence of others.[2] The Fmoc group, in conjunction with acid-labile side-chain protecting groups (e.g., tert-butyl), forms a truly orthogonal system, which is a significant advantage over older strategies like the Boc/Bzl approach.[3][4] This orthogonality is crucial when dealing with multifunctional amino ketones, which may possess other sensitive moieties.

The primary attribute that makes the Fmoc group indispensable is its lability under mild basic conditions, typically with a secondary amine like piperidine.[3][5] This contrasts sharply with the harsh acidic conditions required for the removal of the tert-butyloxycarbonyl (Boc) group.[5] The mild deprotection conditions offered by Fmoc chemistry are particularly advantageous for the synthesis of amino ketones, as they preserve the integrity of acid-sensitive functionalities that may be present in the molecule and minimize side reactions like racemization.[]

Caption: Mechanism of Fmoc deprotection from an amino ketone.

Synthesis of Fmoc-Protected Amino Ketones: A Methodological Overview

The preparation of Fmoc-protected amino ketones is a critical first step for their incorporation into larger molecules. Several synthetic strategies have been developed, with the choice of method often depending on the desired ketone substituent and the nature of the amino acid side chain.

A robust and widely applicable method involves the conversion of an N-Fmoc-protected amino acid into a reactive intermediate, such as a thioester, which then undergoes reaction with an organometallic reagent. For instance, the transformation of Fmoc-amino acids into 2-mercaptopyridine thioesters followed by reaction with dialkylcuprates has proven effective for preparing a variety of Fmoc-protected amino ketones in good yields.[1]

Experimental Protocol: Synthesis of an Fmoc-Protected Amino Ketone via a Thioester Intermediate

This protocol is adapted from the method described by Vázquez and Albericio.[1]

Materials:

-

Fmoc-protected amino acid (1.0 eq)

-

2,2'-Dipyridyl disulfide (1.1 eq)

-

Triphenylphosphine (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Organocuprate reagent (e.g., lithium dialkylcuprate, prepared in situ)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Standard workup and purification reagents (diethyl ether, magnesium sulfate, silica gel for chromatography)

Procedure:

-

Thioester Formation: a. Dissolve the Fmoc-protected amino acid, 2,2'-dipyridyl disulfide, and triphenylphosphine in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). b. Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). c. Upon completion, concentrate the reaction mixture under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to obtain the Fmoc-aminoacyl-2-thiopyridyl ester.

-

Reaction with Organocuprate: a. In a separate flask, prepare the organocuprate reagent in anhydrous THF at the appropriate temperature (typically -78 °C to 0 °C). b. Dissolve the purified Fmoc-aminoacyl-2-thiopyridyl ester in anhydrous THF and add it dropwise to the freshly prepared organocuprate solution. c. Allow the reaction to proceed at low temperature for 1-2 hours. d. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. e. Allow the mixture to warm to room temperature and perform a standard aqueous workup. f. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). g. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to yield the desired Fmoc-protected amino ketone.

Applications in Drug Discovery and Chemical Biology

Fmoc-protected amino ketones are not merely synthetic intermediates; they are valuable building blocks for the creation of potent and selective therapeutic agents and research tools.

Protease Inhibitors

A prominent application of amino ketones is in the design of protease inhibitors.[7][8] The ketone carbonyl can act as an electrophilic "warhead" that forms a reversible covalent bond with a nucleophilic residue (e.g., cysteine or serine) in the active site of a protease, leading to potent inhibition.[9] The peptidyl portion of the molecule, constructed using Fmoc-SPPS, provides the necessary specificity for the target enzyme.[7]

The use of the Fmoc group is particularly advantageous in the synthesis of peptidyl fluoromethyl ketones (FMKs), a class of irreversible protease inhibitors with significant therapeutic potential.[7] The mild deprotection conditions of Fmoc chemistry are compatible with the sensitive fluorinated ketone moiety.[7]

| Parameter | Fmoc Protecting Group | Boc Protecting Group |

| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF)[3] | Strong acid (e.g., TFA)[5] |

| Orthogonality | Fully orthogonal with acid-labile side-chain protecting groups[3] | Semi-orthogonal with benzyl-based side-chain protecting groups[2] |

| Compatibility with Sensitive Functionalities | High, preserves acid-labile groups | Lower, can cleave sensitive groups |

| Side Reactions | Potential for aspartimide formation in sensitive sequences[5] | Risk of t-butylation of sensitive residues |

| Monitoring | UV absorbance of the dibenzofulvene byproduct allows for real-time monitoring of deprotection[5] | No straightforward real-time monitoring |

Chemical Biology Probes

Fmoc-protected amino ketones serve as versatile scaffolds for the development of chemical biology probes. These probes can be used to study enzyme activity, identify novel drug targets, and elucidate biological pathways.[10] By incorporating reporter tags such as fluorophores or biotin onto the amino ketone scaffold, researchers can visualize and track the interactions of these molecules within a biological system. The Fmoc group's compatibility with a wide range of chemical modifications makes it an ideal choice for the synthesis of such multifunctional probes.

Caption: Workflow for the use of Fmoc-amino ketones in SPPS.

Challenges and Considerations

While the Fmoc group offers numerous advantages, its use in the context of amino ketones is not without challenges. The basic conditions used for Fmoc deprotection can potentially lead to side reactions involving the ketone functionality, such as enolization and subsequent racemization or aldol-type reactions. Careful optimization of the deprotection conditions, including the choice of base, solvent, and reaction time, is crucial to mitigate these risks.

Furthermore, the stability of the Fmoc-protected amino ketone itself during storage and handling should be considered. As with many complex organic molecules, proper storage under inert and anhydrous conditions is recommended to prevent degradation.

Conclusion

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group plays a pivotal and strategic role in the synthesis and application of amino ketones. Its mild, base-labile nature, coupled with its orthogonality to common acid-labile side-chain protecting groups, provides a robust and versatile platform for the construction of complex peptidyl amino ketones. These molecules have demonstrated significant potential as potent protease inhibitors and sophisticated chemical biology probes, driving innovation in drug discovery and fundamental biological research. A thorough understanding of the principles and methodologies outlined in this guide will empower researchers to effectively harness the power of Fmoc chemistry in their pursuit of novel and impactful scientific discoveries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. scispace.com [scispace.com]

- 5. chempep.com [chempep.com]

- 7. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications [mdpi.com]

- 8. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 化学生物学工具_生物偶联_化学探针_交联剂-默克生命科学 [sigmaaldrich.cn]

An In-depth Technical Guide to the Conformational Analysis of Fmoc-Amino-Cyclohexanone

Abstract

This technical guide provides a comprehensive framework for the conformational analysis of N-(9-fluorenylmethoxycarbonyl)-amino-cyclohexanone (Fmoc-amino-cyclohexanone), a key building block in peptidomimetics and constrained peptide synthesis. The conformational landscape of this molecule is dictated by the interplay between the flexible cyclohexanone ring and the sterically demanding Fmoc protecting group. A thorough understanding of its conformational preferences is paramount for the rational design of novel therapeutics with controlled topologies. This document outlines a multi-pronged approach, integrating synthetic considerations, advanced spectroscopic techniques, and computational modeling to elucidate the conformational equilibria of the 2-, 3-, and 4-amino-cyclohexanone isomers. Detailed experimental and computational protocols are provided to serve as a practical resource for researchers in medicinal chemistry, chemical biology, and drug development.

Introduction: The Significance of Conformational Rigidity in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. In the realm of peptide and peptidomimetic drug design, the introduction of conformational constraints is a widely employed strategy to enhance receptor affinity, selectivity, and metabolic stability. The cyclohexanone ring, when incorporated into a peptide backbone, serves as a rigid scaffold that limits the accessible conformational space. The N-Fmoc-amino-cyclohexanones are versatile building blocks for solid-phase peptide synthesis (SPPS), enabling the introduction of these cyclic constraints.[1]

The large and rigid Fmoc group, while essential for synthesis, exerts a significant influence on the conformational preferences of the adjacent cyclohexanone ring.[2][3] This guide will explore the methodologies to dissect these conformational intricacies, focusing on the chair, boat, and twist-boat conformations of the cyclohexanone ring and the axial versus equatorial orientation of the Fmoc-amino substituent.

Synthesis of Fmoc-Amino-Cyclohexanone Isomers

A robust conformational analysis begins with the unambiguous synthesis of the target molecules. The 2-, 3-, and 4-amino-cyclohexanone isomers, protected with the Fmoc group, can be synthesized from their corresponding amino alcohol precursors. A generalized synthetic scheme is presented below.

General Synthetic Protocol

A plausible synthetic route involves the protection of the amino group of the requisite aminocyclohexanol isomer with Fmoc-succinimidyl carbonate (Fmoc-OSu), followed by oxidation of the hydroxyl group to a ketone.[4]

Step 1: Fmoc Protection of Aminocyclohexanol

-

Dissolve the aminocyclohexanol hydrochloride salt in a 1:1 mixture of dioxane and water.

-

Add sodium carbonate to basify the solution.

-

Add a solution of Fmoc-OSu in dioxane dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography.

Step 2: Oxidation to Fmoc-Amino-Cyclohexanone

-

Dissolve the Fmoc-protected aminocyclohexanol in dichloromethane.

-

Add an oxidizing agent, such as Dess-Martin periodinane or pyridinium chlorochromate (PCC), at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the crude product by flash chromatography to yield the desired Fmoc-amino-cyclohexanone.

Spectroscopic Analysis for Conformational Elucidation

A combination of spectroscopic techniques is essential for a comprehensive conformational analysis. While IR and CD spectroscopy provide valuable information, NMR spectroscopy is the most powerful tool for determining the conformational equilibrium in solution.

Infrared (IR) Spectroscopy

IR spectroscopy can provide initial insights into the functional groups present and potential intramolecular interactions.

Experimental Protocol:

-

Acquire the IR spectrum of the sample as a KBr pellet or a thin film.

-

Identify the characteristic stretching frequencies for the ketone (C=O), the amide (N-H and C=O of the Fmoc group), and the aromatic C-H bonds of the fluorenyl group.

Expected Data and Interpretation:

| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |

| Ketone C=O | 1710-1725 | The position of this peak can be influenced by the conformation of the ring. |

| Amide N-H (Fmoc) | 3300-3400 | The presence and shape of this band can indicate hydrogen bonding. |

| Amide C=O (Fmoc) | 1680-1700 | A sharp, strong absorption is expected. |

A shift in the ketone C=O stretching frequency may suggest a change in the dipole moment of the bond due to the proximity of the bulky Fmoc group in certain conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are central to determining the conformational preferences of Fmoc-amino-cyclohexanone in solution. The analysis of proton-proton coupling constants (³JHH) is particularly informative.

Experimental Protocol:

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire high-resolution ¹H and ¹³C NMR spectra.

-

Perform 2D NMR experiments, such as COSY, HSQC, and HMBC, for complete signal assignment.

-

Acquire a 1D ¹H spectrum with high digital resolution to accurately measure coupling constants.

-

Conduct Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) to probe through-space proximities.

Data Analysis and Interpretation:

The conformational equilibrium of the cyclohexanone ring is primarily between two chair conformations, with the Fmoc-amino group in either an axial or an equatorial position. The relative populations of these conformers can be determined by analyzing the vicinal coupling constants of the proton attached to the carbon bearing the amino group (H-C-N).

The Karplus equation describes the relationship between the dihedral angle (θ) and the vicinal coupling constant (³JHH).[5] For a cyclohexane ring, the following generalizations are highly useful:

-

Axial-Axial Coupling (³Jaa): Dihedral angle ≈ 180°. Expected ³J ≈ 8-13 Hz.

-

Axial-Equatorial Coupling (³Jae): Dihedral angle ≈ 60°. Expected ³J ≈ 2-5 Hz.

-

Equatorial-Equatorial Coupling (³Jee): Dihedral angle ≈ 60°. Expected ³J ≈ 2-5 Hz.

Hypothetical ¹H NMR Data for 4-Fmoc-Amino-Cyclohexanone:

| Proton | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Conformational Inference |

| H-4 (proton on C-N) | 4.10 | tt | J = 11.5, 4.5 | Predominantly equatorial Fmoc-amino group (one large Jaa and one smaller Jae). |

| N-H | 5.80 | d | J = 7.5 | Coupling to H-4. |

For the 2-amino isomer, the analysis is similar, focusing on the coupling constants of H-2 with the protons on C-3. For the 3-amino isomer, the analysis of H-3 couplings to protons on C-2 and C-4 will reveal its orientation.

NOE data can provide further confirmation. For an axially oriented Fmoc-amino group, NOEs would be expected between the protons of the Fmoc group and the axial protons at the 3 and 5 positions of the cyclohexanone ring.

Computational Modeling: A Theoretical Framework

Computational chemistry provides a powerful means to complement experimental data and to gain a deeper understanding of the energetic landscape of the molecule.[6][7] Density Functional Theory (DFT) is a suitable method for this purpose.

Computational Workflow

-

Initial Conformer Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

Geometry Optimization: Optimize the geometry of the identified conformers using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Solvation Modeling: To mimic the experimental conditions, incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) in the DFT calculations.

-

Data Analysis: Compare the relative energies of the conformers to predict their populations at a given temperature. The Boltzmann distribution can be used for this purpose.

Hypothetical Computational Results for 4-Fmoc-Amino-Cyclohexanone (in Chloroform):

| Conformer | Relative Energy (kcal/mol) | Predicted Population (%) |

| Equatorial-Chair | 0.00 | 95.8 |

| Axial-Chair | 2.20 | 4.1 |

| Twist-Boat | 5.50 | < 0.1 |

These hypothetical results suggest that the equatorial conformer is significantly more stable, which is consistent with the steric bulk of the Fmoc-amino group. The 1,3-diaxial interactions in the axial conformer would lead to significant steric strain.

X-ray Crystallography: The Solid-State Conformation

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule.[3][8] While the conformation in the solid state may be influenced by crystal packing forces, it often corresponds to a low-energy conformation in solution.

Crystallization and Data Collection Protocol

-

Crystallization: Grow single crystals of Fmoc-amino-cyclohexanone by slow evaporation of a suitable solvent system (e.g., ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous view of the molecule's conformation in the solid state. This information can be used to benchmark the results of computational modeling.

Conclusion: A Synergistic Approach

The conformational analysis of Fmoc-amino-cyclohexanone requires a synergistic approach that combines synthesis, spectroscopy, and computational modeling. NMR spectroscopy, particularly the analysis of coupling constants, provides the primary experimental data on the conformational equilibrium in solution. Computational modeling offers a theoretical framework to understand the energetic factors governing this equilibrium. X-ray crystallography can provide a definitive solid-state structure. By integrating these techniques, researchers can gain a comprehensive understanding of the conformational landscape of this important class of molecules, thereby enabling the rational design of novel peptidomimetics with tailored three-dimensional structures.

References

- 1. researchgate.net [researchgate.net]

- 2. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]

- 3. Synthesis, experimental and in silico studies of N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, coupled with CSD data: a survey of interactions in the crystal structures of Fmoc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 5. rubingroup.org [rubingroup.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-N-Fmoc-amino-cyclohexanone

Abstract

4-N-(9-Fluorenylmethoxycarbonyl)-amino-cyclohexanone is a valuable building block in modern medicinal chemistry and peptide science. Its unique structure, combining a conformationally restricted cyclohexanone ring with the widely used Fmoc-protecting group, makes it a versatile tool for the synthesis of novel peptidomimetics and constrained peptides. The precise and unambiguous characterization of this molecule is paramount to ensure the integrity and success of these synthetic endeavors. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they are applied to the structural elucidation and quality control of 4-N-Fmoc-amino-cyclohexanone. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this important synthetic intermediate.

Introduction: The Molecular Architecture and a Versatile Synthetic Tool

This compound (Molecular Formula: C₂₁H₂₁NO₃, Molecular Weight: 335.40 g/mol ) is a bifunctional molecule of significant interest. The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines, forming the cornerstone of solid-phase peptide synthesis (SPPS).[1] The cyclohexanone moiety introduces a degree of conformational rigidity, a desirable trait in the design of bioactive peptides and peptidomimetics. The ketone functionality also presents a handle for further chemical modifications.

Given its pivotal role in complex syntheses, rigorous spectroscopic characterization is not merely a procedural step but a fundamental requirement to confirm its chemical identity and purity. This guide will delve into the expected spectroscopic signatures of this compound, providing a detailed analysis of its predicted NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the Fmoc group and the cyclohexanone ring. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Fmoc-H (aromatic) | 7.75 - 7.85 | d | 2H |

| Fmoc-H (aromatic) | 7.55 - 7.65 | d | 2H |

| Fmoc-H (aromatic) | 7.35 - 7.45 | t | 2H |

| Fmoc-H (aromatic) | 7.25 - 7.35 | t | 2H |

| N-H | ~7.0 (broad) | s | 1H |

| Fmoc-CH₂ | 4.30 - 4.40 | d | 2H |

| Fmoc-CH | 4.15 - 4.25 | t | 1H |

| Cyclohexanone-CH(N) | 3.80 - 4.00 | m | 1H |

| Cyclohexanone-CH₂ (axial, α to C=O) | 2.40 - 2.60 | m | 2H |

| Cyclohexanone-CH₂ (equatorial, α to C=O) | 2.20 - 2.40 | m | 2H |

| Cyclohexanone-CH₂ (axial, β to C=O) | 1.90 - 2.10 | m | 2H |

| Cyclohexanone-CH₂ (equatorial, β to C=O) | 1.60 - 1.80 | m | 2H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Fmoc Group Protons: The eight aromatic protons of the fluorenyl group are expected to appear in the downfield region (7.2-7.9 ppm) as a set of doublets and triplets, characteristic of a disubstituted benzene ring system. The benzylic proton (Fmoc-CH) and the adjacent methylene protons (Fmoc-CH₂) will resonate around 4.1-4.4 ppm, with their characteristic splitting patterns.

-

Cyclohexanone Ring Protons: The protons on the cyclohexanone ring will exhibit more complex splitting patterns due to chair conformations and axial/equatorial relationships. The proton attached to the nitrogen-bearing carbon (CH-N) is expected to be a multiplet in the 3.8-4.0 ppm range. The protons alpha to the carbonyl group will be the most deshielded of the methylene protons, appearing as multiplets between 2.2 and 2.6 ppm. The protons beta to the carbonyl will be found further upfield (1.6-2.1 ppm). The amide proton (N-H) is expected to be a broad singlet around 7.0 ppm.

Caption: Key proton environments in this compound.

Predicted ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | ~208 |

| C=O (Carbamate) | ~156 |

| Fmoc C (quaternary) | ~144, ~141 |

| Fmoc CH (aromatic) | ~128, ~127, ~125, ~120 |

| Fmoc CH₂ | ~67 |

| Fmoc CH | ~47 |

| Cyclohexanone C-N | ~50 |

| Cyclohexanone Cα to C=O | ~40 |

| Cyclohexanone Cβ to C=O | ~30 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbons: The most downfield signal will be the ketone carbonyl at approximately 208 ppm. The carbamate carbonyl of the Fmoc group will appear around 156 ppm.

-

Fmoc Group Carbons: The aromatic carbons of the fluorene ring will resonate in the 120-145 ppm region, with the quaternary carbons appearing at the downfield end of this range. The Fmoc CH₂ and CH carbons will be observed around 67 and 47 ppm, respectively.

-

Cyclohexanone Ring Carbons: The carbon attached to the nitrogen will be around 50 ppm. The carbons alpha and beta to the ketone will have chemical shifts of approximately 40 and 30 ppm, respectively.

Experimental Protocol for NMR Spectroscopy

A robust NMR analysis relies on proper sample preparation and instrument setup.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16

-

-

¹³C NMR:

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum of this compound

The IR spectrum of this compound will be dominated by the characteristic absorptions of its key functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amide) | 3300 - 3400 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ketone) | ~1715 | Strong |

| C=O stretch (carbamate) | ~1690 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Weak |

| N-H bend (amide) | ~1530 | Medium |

Interpretation of the Predicted IR Spectrum:

The presence of two strong carbonyl absorption bands around 1715 cm⁻¹ (ketone) and 1690 cm⁻¹ (carbamate) is a key diagnostic feature. The N-H stretch of the amide will be visible as a medium intensity band in the 3300-3400 cm⁻¹ region. The aromatic and aliphatic C-H stretching vibrations will be observed just above and below 3000 cm⁻¹, respectively.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation analysis.

Predicted Mass Spectrum of this compound

For this compound (MW = 335.40), the following ions are expected in an electrospray ionization (ESI) mass spectrum:

-

[M+H]⁺: m/z = 336.4

-

[M+Na]⁺: m/z = 358.4

Predicted Fragmentation Pattern (in MS/MS):

The molecular ion is expected to undergo characteristic fragmentation, primarily through the loss of the Fmoc group.

Caption: Predicted major fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote protonation.

Instrument Parameters (ESI-MS):

-

Ionization mode: Positive

-

Capillary voltage: 3-4 kV

-

Drying gas flow and temperature: Optimized for the specific instrument and solvent system.

-

Mass range: 100 - 500 m/z

A Note on Synthesis

A common synthetic route to this compound involves the protection of 4-aminocyclohexanone with Fmoc-Cl or Fmoc-OSu under basic conditions. The purity of the final product is highly dependent on the reaction conditions and purification methods.

Caption: General synthetic scheme for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a detailed and unambiguous confirmation of its molecular structure. The combination of ¹H and ¹³C NMR spectroscopy allows for the complete assignment of the carbon and proton skeletons, while IR spectroscopy confirms the presence of the key carbonyl and amide functional groups. Mass spectrometry provides definitive evidence of the molecular weight and offers insights into the molecule's stability and fragmentation patterns. For any researcher utilizing this important building block, a thorough understanding and application of these spectroscopic techniques are essential for ensuring the quality and success of their synthetic work.

References

4-N-Fmoc-amino-cyclohexanone literature review

An In-depth Technical Guide to 4-N-Fmoc-amino-cyclohexanone: Synthesis, Application, and Field-Proven Insights

Authored by: A Senior Application Scientist

Abstract

This compound is a bifunctional synthetic building block of significant interest to researchers in peptide chemistry and drug discovery. As a non-canonical amino acid (ncAA), its incorporation into peptide chains introduces a unique combination of conformational constraint via the cyclohexyl scaffold and a reactive ketone handle for post-synthetic modifications. This guide provides a comprehensive technical overview, from its synthesis and characterization to its strategic application in Solid-Phase Peptide Synthesis (SPPS) and its role in the development of novel therapeutic agents. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights to navigate the complexities of its use.

Introduction: The Strategic Value of a Bifunctional Building Block

In the quest for novel therapeutics, standard peptides composed of the 20 canonical amino acids often face limitations such as poor stability against proteolysis and limited structural diversity. The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to overcome these hurdles, enhancing the pharmacological profiles of peptide-based drugs.[1][2] ncAAs can introduce novel side-chain functionalities, improve proteolytic stability, and constrain peptide conformation to enhance binding affinity and selectivity.[3]